molecular formula C17H19FN2O2 B2632264 Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260743-56-3

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2632264
CAS No.: 1260743-56-3
M. Wt: 302.349
InChI Key: WLPXSEQXHHJGKS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of fluorine and pyridine rings in its structure suggests potential biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-fluoroaniline and 4-methyl-2-pyridylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-phenylcarbamate: Lacks the fluorine and pyridine rings, resulting in different chemical and biological properties.

    Tert-butyl N-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)carbamate: Similar structure but with chlorine instead of fluorine, which can affect reactivity and biological activity.

Uniqueness

The unique combination of the fluorine atom and the pyridine ring in Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXSEQXHHJGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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